molecular formula C₃₄H₄₀N₄O₆ B1162706 4-Methyl Irinotecan

4-Methyl Irinotecan

Cat. No.: B1162706
M. Wt: 600.7
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl Irinotecan is a synthetic analogue of the topoisomerase-I inhibitor Irinotecan, designed for advanced cancer research applications. As a derivative, its primary research value lies in investigating the mechanisms of chemoresistance and overcoming the limitations associated with the parent compound. Researchers utilize this compound to study the structure-activity relationships of camptothecin analogues, particularly how modifications to the core structure affect cellular uptake, metabolic activation, and interaction with the DNA-topoisomerase I complex. Similar to Irinotecan, it is postulated to function as a prodrug, potentially being converted to an active SN-38 derivative that stabilizes the topoisomerase I-DNA cleavable complex. This action prevents the religation of single-strand DNA breaks, which collisions with replication forks convert into lethal double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cells. This mechanism makes it a valuable tool for probing DNA damage response pathways and studying cell cycle arrest in the S and G2 phases. Its application is critical in preclinical models for evaluating efficacy against a spectrum of solid tumors, including colorectal, pancreatic, and lung cancers, and for developing novel therapeutic strategies such as nanoparticle-mediated targeted delivery systems to enhance specificity and reduce off-target effects. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₃₄H₄₀N₄O₆

Molecular Weight

600.7

Synonyms

(S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Methyl Irinotecan

Established Synthetic Pathways for 4-Methyl Irinotecan (B1672180)

Specific, established synthetic pathways dedicated to the production of 4-Methyl Irinotecan as a primary product are not extensively documented in mainstream chemical literature. It is most commonly referenced as "Irinotecan EP Impurity H," a substance that may form during the synthesis or storage of Irinotecan. synzeal.comchemicea.com Its presence as an impurity suggests it arises from side reactions or the use of slightly modified precursors during the synthesis of Irinotecan.

The synthesis of Irinotecan generally involves two key components: the camptothecin (B557342) core and the bis-piperidine side chain. A common route involves the condensation of 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38) with a reactive derivative of the 1,4'-bipiperidine-1'-carbonyl moiety. google.comgoogle.comgoogle.com The formation of this compound as a byproduct would necessitate the introduction of a methyl group at the C4 position of the camptothecin lactone ring. This could theoretically occur if a methylated analogue of a camptothecin precursor is present or through a specific, albeit undesired, methylation reaction during the synthesis.

While not a standard production pathway, this compound is available from specialized chemical suppliers as a reference standard for analytical and quality control purposes, indicating that methods for its custom synthesis exist. synzeal.comchemicea.com

Novel Synthetic Approaches and Methodological Advancements in its Preparation

Research into novel synthetic methods has predominantly focused on improving the synthesis of the parent drug, Irinotecan, with goals of increasing yield, reducing toxic reagent use, and enhancing purity. For instance, advancements include replacing highly toxic phosgene (B1210022) with safer alternatives like triphosgene (B27547) for the activation of the piperidine (B6355638) side chain. google.comgoogle.com Other approaches involve altering the base used in the condensation step, with N-methylpyrrolidine showing efficacy in replacing pyridine, leading to high yield and purity. google.com

A notable strategic advancement in Irinotecan synthesis involves starting with 10-hydroxycamptothecin, attaching the bis-piperidine side chain first, and then performing the selective ethylation at the 7-position. google.com This method is designed to prevent the formation of certain byproducts. google.com

However, specific novel synthetic approaches or methodological advancements aimed directly at the preparation of this compound are not detailed in available research. The advancements in Irinotecan synthesis are primarily aimed at minimizing the formation of impurities such as the 4-methyl analogue.

Chemoenzymatic and Stereoselective Synthesis Considerations for this compound

The synthesis of this compound presents significant stereochemical challenges. The molecule possesses a quaternary chiral center at the C4 position, bearing both a hydroxyl and a methyl group. The designated name (4S)-11-Ethyl-4-hydroxy-4-methyl... indicates a specific stereochemistry at this center, which is synthetically difficult to achieve. synzeal.com

Chemoenzymatic Synthesis: Chemoenzymatic strategies have been explored for the synthesis of camptothecin analogues, primarily focusing on the regioselective functionalization of the aromatic A-ring. researchgate.netnih.gov Researchers have discovered and utilized cytochrome P450 monooxygenases from Camptotheca acuminata to catalyze specific 10- and 11-oxidations of the camptothecin scaffold. researchgate.netnih.govresearchgate.net These enzymatic steps can provide key intermediates, like SN-38, for the semi-synthesis of drugs such as Irinotecan in a more environmentally friendly manner. researchgate.netresearchgate.net There is no specific literature, however, describing a chemoenzymatic route to install a methyl group at the C4 position to produce this compound.

Stereoselective Synthesis: The synthesis of Irinotecan itself requires control of the (S) stereocenter at C4. google.compatsnap.com The introduction of an additional methyl group at this position to create this compound complicates the synthesis considerably. The construction of quaternary stereocenters is a well-known challenge in organic synthesis. Any synthetic approach would need to control the absolute configuration of this new center. General principles of stereoselective synthesis, such as using chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions, would be necessary. libguides.com The specific stereoselective synthesis of the 4-hydroxy-4-methyl-lactone moiety found in this compound is not described in the reviewed literature, highlighting a gap in current chemical research.

Purification and Research-Scale Characterization Techniques (excluding basic compound identification data)

As this compound is primarily considered an impurity, its purification and characterization are critical for the quality control of Irinotecan. Research-scale techniques focus on separating it from the parent drug and unequivocally determining its structure.

Purification Techniques: High-performance liquid chromatography (HPLC) is the cornerstone technique for both analyzing and purifying Irinotecan and its impurities. google.comgoogle.com Analytical HPLC methods are developed to achieve baseline separation of Irinotecan from all related substances, including Impurity H (this compound). For research-scale isolation, preparative HPLC can be employed. Other methods used for purifying the parent compound, which are also applicable here, include multi-step recrystallization from various solvent systems (e.g., acetone/water, methanol/ether, isopropanol/water) and column chromatography using specialized resins. google.comgoogle.comgoogle.comgoogle.com

Characterization Techniques: Beyond basic identification, a suite of advanced analytical techniques is used for structural elucidation and characterization.

Table 1: Research-Scale Purification and Characterization Techniques
Technique Application for this compound Research Findings/Purpose
Preparative HPLC Isolation of this compound from synthesis or degradation mixtures. Enables collection of a pure sample for use as a reference standard and for further structural analysis. google.comgoogle.com
Forced Degradation Studies Generation and identification of degradation products, including potential formation of this compound, under stress conditions (acid, base, oxidation, heat, light). Helps to understand the stability of the drug substance and validates the specificity of analytical methods to detect impurities.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern of the impurity. Electrospray ionization mass spectrometry (ESI-MS) can confirm the mass corresponding to the this compound structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Complete structural elucidation (¹H, ¹³C, 2D-NMR). Provides definitive proof of the molecular structure, including the location of the methyl group at the C4 position and its relative stereochemistry.
Differential Scanning Calorimetry (DSC) Analysis of thermal properties. Used to study the thermal behavior of isolated impurities or nanoparticle formulations containing camptothecin analogues. pharmainfo.in
Dynamic Light Scattering (DLS) Particle size and zeta potential measurement. Primarily used for characterizing nanoparticle formulations of camptothecin drugs, not the pure compound itself. ijpcbs.com

These techniques are essential for confirming the identity of process-related impurities and degradation products to ensure the safety and efficacy of the final pharmaceutical product.

Design and Synthesis of Analogs Derived from the this compound Scaffold

This compound is itself an analogue of Irinotecan, distinguished by the methyl group at the C4 position. synzeal.com The broader field of camptothecin research involves extensive efforts to design and synthesize novel analogues to improve upon the therapeutic properties of approved drugs like Irinotecan and Topotecan. mdpi.comresearchgate.netresearchgate.net These efforts typically focus on modifications at three main regions of the camptothecin scaffold: the A, B, and E rings. researchgate.netnih.gov

While there is no literature describing the use of the this compound scaffold as a starting point for further derivatization, the principles used to create other camptothecin analogues could hypothetically be applied.

Key Modification Strategies for Camptothecin Analogues:

A-Ring Substitution: Modifications at positions 10 and 11 (part of the quinoline (B57606) A-ring) are common. The 10-hydroxy group of SN-38 is crucial for its activity, and the side chain of Irinotecan is attached at this position. google.com Other substitutions, such as 10,11-methylenedioxy, have been explored to create potent analogues like FL118. mdpi.com

B-Ring Substitution: The B-ring is another key site for modification, particularly at position 7. The 7-ethyl group of Irinotecan enhances its activity. Numerous analogues have been synthesized with different substituents at this position to modulate potency and overcome drug resistance. researchgate.netnih.gov

E-Ring Modification: The α-hydroxy lactone E-ring is essential for the mechanism of action but is also responsible for the instability of camptothecins in vivo. While less common, some research has explored modifications to this ring to improve stability.

The design of new compounds often involves computational methods, such as molecular docking, to predict how novel structures will interact with the Topoisomerase I-DNA complex. researchgate.net The synthesis of these new analogues typically follows multi-step chemical pathways, often starting from camptothecin or a readily available derivative. mdpi.comacs.org

Table 2: Examples of Modifications on the Camptothecin Scaffold

Modification Site Example Substituent/Strategy Resulting Analogue/Series Rationale/Goal
Position 7 Piperazinyl-sulfonylamidine moieties 7-substituted-CPT derivatives Discovery of new potent cytotoxic agents, including against multidrug-resistant cells. researchgate.net
Position 7 N-substituted-methyl groups 7-(N-substituted-methyl)-camptothecin derivatives Development of a new generation of camptothecin-derived anticancer candidates with high potency. nih.gov
Positions 10, 11 10,11-methylenedioxy FL118 Creation of analogues with significant antitumor efficacy. mdpi.com
Position 20 Esterification with N-Boc-amino acids followed by coupling Sulfonylamidine derivatives Synthesis of novel derivatives with potent activity and the ability to induce DNA damage via Topo I inhibition. acs.org

While these examples use camptothecin or other close analogues as the starting scaffold, they illustrate the chemical space that could theoretically be explored starting from this compound, should a specific therapeutic rationale for doing so emerge.

Molecular and Cellular Pharmacodynamics of 4 Methyl Irinotecan

Mechanism of Topoisomerase I Inhibition and DNA Interaction Dynamics

Irinotecan (B1672180) itself is a prodrug with limited biological activity. Its potent anticancer effects are mediated by its active metabolite, SN-38. The primary molecular target of SN-38 is DNA topoisomerase I (Top1), a nuclear enzyme essential for managing DNA topology during critical cellular processes. nih.govmdpi.com

Topoisomerase I relieves torsional strain in the DNA double helix by inducing transient single-strand breaks, allowing the DNA to unwind, and then religating the break. nih.govwikipedia.org SN-38 exerts its cytotoxic effect by binding to the covalent complex formed between Top1 and DNA. oaepublish.comresearchgate.net This binding event stabilizes the complex, physically preventing the religation of the single-strand break. nih.govnih.gov This stabilized ternary complex (SN-38-Top1-DNA) becomes a cytotoxic lesion. oaepublish.comresearchgate.net

The collision of an advancing DNA replication fork with this trapped complex leads to the conversion of the single-strand break into a permanent, lethal double-strand break. researchgate.netnih.govyoutube.com It is this irreversible DNA damage that ultimately triggers the cellular pathways leading to cell death. nih.govcuanschutz.edu Studies comparing the interaction of Irinotecan with double-stranded DNA (dsDNA) and single-stranded DNA (ssDNA) have shown that the interaction is primarily intercalative with dsDNA, while it is due to electrostatic attraction with ssDNA. nih.gov

Cellular Uptake, Intracellular Trafficking, and Subcellular Localization Studies

The transport of Irinotecan and its metabolites across the cell membrane is a critical determinant of its intracellular concentration and, consequently, its cytotoxic activity. While specific studies on the subcellular localization of a 4-Methyl derivative are unavailable, the trafficking of Irinotecan and SN-38 is known to be mediated by various active transport proteins.

Irinotecan and SN-38 are substrates for several ATP-binding cassette (ABC) transporters, which function as efflux pumps. nih.gov Key transporters involved in pumping these compounds out of the cell include P-glycoprotein (Pgp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Proteins (MRPs). oaepublish.comnih.govresearchgate.net Overexpression of these transporters is a common mechanism of cellular resistance to Irinotecan. oaepublish.com

Conversely, influx into cells, particularly hepatocytes for metabolism and tumor cells for therapeutic action, is mediated by uptake transporters. Organic Anion Transporting Polypeptides (OATPs), such as OATP1B1 and OATP2B1, have been shown to facilitate the uptake of SN-38. nih.gov Once inside the cell, SN-38 localizes to the nucleus to interact with its target, Topoisomerase I, which is engaged with the cellular chromatin.

Effects on DNA Replication and Transcription Processes in Cellular Models

The formation of the stable SN-38-Top1-DNA complex has profound consequences for both DNA replication and transcription. These processes require the unwinding of the DNA helix, a function facilitated by Topoisomerase I. By trapping the Top1-DNA cleavage complex, SN-38 creates a physical blockade. mdpi.com

During the S-phase of the cell cycle, the progression of the DNA replication machinery is halted upon encountering these complexes. oaepublish.com This collision leads to the generation of irreversible double-strand DNA breaks, replication fork collapse, and the cessation of DNA synthesis. mdpi.comnih.gov This arrest of DNA replication is a primary mechanism of the drug's cytotoxicity. oaepublish.com Similarly, the transcription machinery can also be stalled by these drug-stabilized complexes, impairing the synthesis of RNA and subsequent protein production, further contributing to cellular dysfunction. wikipedia.org

Induction of DNA Damage Response Pathways and Cell Cycle Perturbations

The generation of DNA double-strand breaks by SN-38 triggers a complex cellular signaling network known as the DNA Damage Response (DDR). nih.govcuanschutz.edu This response aims to arrest the cell cycle to allow time for DNA repair or, if the damage is too extensive, to initiate programmed cell death. frontiersin.org

Key proteins in the DDR pathway, such as Ataxia-Telangiectasia Mutated (ATM) kinase, are activated in response to these breaks. cuanschutz.edu Activation of these kinases leads to the phosphorylation of a cascade of downstream targets, including checkpoint kinases like CHK1, which mediate cell cycle arrest. researchgate.net Studies in various colorectal cancer cell lines consistently show that Irinotecan treatment leads to a significant accumulation of cells in the S and G2/M phases of the cell cycle, confirming the disruption of DNA replication and the activation of cell cycle checkpoints. karger.comnih.gov If the DNA damage cannot be repaired, these signaling pathways can pivot to induce apoptosis. researchgate.net

Apoptosis and Other Programmed Cell Death Mechanisms in Preclinical Models

Extensive DNA damage induced by Irinotecan/SN-38 ultimately leads to the activation of programmed cell death pathways, with apoptosis being the most prominent. researchgate.netnih.gov The DDR pathways activated by DNA breaks can trigger the intrinsic apoptotic pathway. This often involves the tumor suppressor protein p53, which can transactivate pro-apoptotic genes like BAX and PUMA. researchgate.netnih.gov

In preclinical models using various cancer cell lines, exposure to Irinotecan leads to classic hallmarks of apoptosis, including caspase activation (e.g., caspase-3), and the appearance of a sub-G1 cell population in flow cytometry analysis, which represents fragmented DNA. nih.govcancernetwork.com However, the cellular response can be context-dependent. In some cell lines, Irinotecan has been shown to induce cellular senescence—a state of irreversible growth arrest—rather than immediate apoptosis. nih.gov There is also evidence that irinotecan can regulate pro- and anti-apoptotic factors independently of p53. nih.gov

Table 1: Cellular Responses to Irinotecan/SN-38 in Preclinical Cancer Models
Cell LineCancer TypePrimary Cellular OutcomeKey Pathway/Mediator
Caco-2ColorectalCell Cycle Arrest (S and G2/M)p53-independent
CW2ColorectalCell Cycle Arrest (S and G2/M)p53-negative line
HCT116 p53+/+ColorectalCell Cycle Arrestp53-dependent
HCT116 p53-/-ColorectalApoptosisp53-independent
HL60LeukemiaApoptosisNot specified

Modulation of Gene Expression and Proteomic Profiles in Cellular Systems

Exposure of cancer cells to Irinotecan induces significant changes in gene expression and protein profiles as the cells respond to drug-induced stress and damage. Proteomic analyses of Irinotecan-resistant colon cancer cell lines have been performed to identify proteins associated with the resistant phenotype. nih.govias.ac.in

These studies identified alterations in the expression of proteins involved in a wide range of biological processes, including:

Cellular Transcription and Proliferation: Changes in proteins that regulate cell growth.

Apoptosis: Alterations in pro- and anti-apoptotic proteins. nih.gov

Redox Regulation: Modifications in proteins that handle oxidative stress.

Metabolism: Changes in metabolic enzymes. nih.govias.ac.in

Furthermore, epigenetic modifications, such as DNA methylation, can play a crucial role in modulating the response to Irinotecan. For example, the silencing of the UGT1A1 gene via promoter hypermethylation has been observed in colon cancer cells. nih.govnih.govresearchgate.net Since UGT1A1 is the primary enzyme responsible for detoxifying SN-38, its silencing can affect the local concentration and efficacy of the drug within the tumor. nih.gov

Table 2: Examples of Proteins with Altered Expression in Irinotecan-Resistant LoVo Colon Cancer Cells
Protein ChangeIdentified Proteins (Examples)Associated Function
Increased ExpressionCarbonyl reductase [NADPH], Annexin A5Metabolism, Apoptosis signaling
Decreased ExpressionCellular retinoic acid-binding protein 1Growth inhibition signaling

Interaction with Drug Efflux and Influx Transporters in In Vitro Systems

The efficacy of Irinotecan and SN-38 is heavily influenced by their interaction with drug transport proteins. In vitro systems, such as Caco-2 cell monolayers and engineered kidney cells (MDCK II) overexpressing specific transporters, have been instrumental in characterizing these interactions. nih.govresearchgate.net

These studies have conclusively shown that Irinotecan is a substrate for major efflux transporters, particularly P-glycoprotein (Pgp) and the canalicular multispecific organic anion transporter (cMOAT/MRP2). nih.govresearchgate.net The active pumping of Irinotecan out of cells by these transporters can limit its intracellular accumulation and is a key mechanism of resistance. oaepublish.com The activity of these transporters can be inhibited by specific modulators, which has been shown to increase the intracellular concentration of the drug in vitro. nih.gov

Quantitative in vitro studies have helped delineate the relative contribution of different transporters to the efflux of Irinotecan and its metabolites, highlighting the predominant role of P-gp and BCRP in their disposition. nih.govsolvobiotech.com

Table 3: Key Transporters for Irinotecan and its Metabolites
CompoundTransporter TypeTransporter Name(s)Function
IrinotecanEfflux (ABC)P-gp (ABCB1), MRP2 (ABCC2)Cellular export
SN-38Efflux (ABC)P-gp (ABCB1), BCRP (ABCG2)Cellular export
SN-38Influx (SLC)OATP1B1, OATP2B1Cellular uptake

Preclinical Pharmacokinetics and Metabolism Studies of 4 Methyl Irinotecan

Absorption Characteristics in In Vitro and Animal Models

Initial assessment of absorption would likely involve in vitro models, such as Caco-2 cell monolayers, to predict intestinal permeability. Studies with Irinotecan (B1672180) have shown it is a substrate for efflux transporters like P-glycoprotein (Pgp), which limits its oral absorption. A similar investigation for 4-Methyl Irinotecan would determine if it is also a substrate for such transporters. Subsequent in vivo studies in animal models, typically rats or mice, would be conducted to determine the oral bioavailability and absorption rate of the compound.

Distribution Profiles in Non-Human Biological Systems

Following administration to animal models (e.g., tumor-bearing mice), the distribution of this compound and its potential metabolites would be quantified in various tissues and plasma. For Irinotecan, studies have shown it distributes to the liver, kidney, and digestive tract, where it is metabolized. nih.gov A key aspect of the investigation for this compound would be to measure its ability to penetrate tumor tissue and determine the resulting concentrations of the parent drug and any active metabolites at the site of action.

Hepatic and Extrahepatic Metabolic Pathways in In Vitro Systems

The metabolic stability and pathways of this compound would be investigated using in vitro systems. These include human and animal liver microsomes, S9 fractions, and isolated hepatocytes. nih.govnih.gov Such studies would identify the primary metabolites formed. For Irinotecan, the main metabolic pathways are:

Conversion to the active metabolite, SN-38, by carboxylesterases (CES). nih.gov

Oxidation by cytochrome P450 enzymes to inactive metabolites, such as APC and NPC. nih.govnih.gov

Glucuronidation of SN-38 to the inactive SN-38G by UGT enzymes. nih.gov

A similar metabolic map would be generated for this compound to understand its bioactivation and detoxification routes.

Role of Specific Enzymes (e.g., Carboxylesterases, Cytochrome P450s, UGTs) in Metabolite Formation in Preclinical Contexts

To identify the specific enzymes responsible for the metabolism of this compound, reaction phenotyping studies would be conducted using recombinant human enzymes.

Carboxylesterases (CES): Experiments would determine if CES1 or CES2 is responsible for converting this compound into its active metabolite, analogous to the conversion of Irinotecan to SN-38. nih.gov

Cytochrome P450 (CYP) Isoforms: The role of major CYP enzymes (e.g., CYP3A4, CYP3A5) in forming oxidative metabolites would be assessed. nih.govoup.com This is critical for predicting potential drug-drug interactions.

UDP-glucuronosyltransferases (UGTs): The specific UGT isoforms (e.g., UGT1A1) involved in the glucuronidation and detoxification of any active hydroxylated metabolites would be identified. nih.govmedscape.com

Preclinical Elimination Pathways and Excretion Studies in Animal Models

Mass balance studies using a radiolabeled version of this compound would be performed in animal models like rats to determine the routes and rates of elimination. For Irinotecan, fecal excretion is the major elimination pathway for the drug and its metabolites. nih.gov Urine and feces would be collected over several days to quantify the total excreted radioactivity and identify the major metabolites present in each matrix. This provides a complete picture of how the drug is cleared from the body.

Pharmacokinetic Modeling and Simulation in Non-Human Research Systems

Data from the in vitro and in vivo studies would be integrated to develop a pharmacokinetic (PK) model. nih.govnih.govmdpi.com This model would mathematically describe the time course of this compound and its key metabolites in the body. Compartmental or physiologically based pharmacokinetic (PBPK) models could be developed to simulate drug concentrations in various tissues and predict human pharmacokinetics based on preclinical data. aacrjournals.org This modeling is crucial for understanding the dose-exposure relationship and for planning first-in-human clinical trials.

Structure Activity Relationships Sar and Analog Development Based on 4 Methyl Irinotecan Scaffold

Impact of the 4-Methyl Moiety on Topoisomerase I Binding Affinity and Catalytic Inhibition

The camptothecin (B557342) pharmacophore interacts with the covalent binary complex formed between topoisomerase I and DNA. This interaction stabilizes the complex, leading to single-strand breaks in the DNA and ultimately, cell death. researchgate.net The substitution pattern on the A and B rings of the camptothecin core can significantly influence this interaction. While direct studies on a 4-methyl substituted irinotecan (B1672180) are not extensively available in published literature, inferences can be drawn from broader SAR studies of camptothecin analogs.

Modifications on the A and B rings are generally well-tolerated and can modulate the anticancer activity. nih.gov A methyl group at the 4-position would introduce both steric and electronic effects. The methyl group is an electron-donating group, which could potentially influence the electronic environment of the quinoline (B57606) ring system. The steric bulk of the methyl group might affect the planarity of the chromophore or its interaction within the binding pocket of the topoisomerase I-DNA complex. The precise impact, whether beneficial or detrimental to binding affinity and catalytic inhibition, would necessitate empirical investigation.

It is established that the cytotoxic effects of irinotecan are primarily mediated by its active metabolite, SN-38. nih.gov Therefore, any modification to the irinotecan structure, including the addition of a 4-methyl group, must also be evaluated in the context of its conversion to the corresponding SN-38 analog and the intrinsic activity of that metabolite.

Rational Design and Synthesis of 4-Methyl Irinotecan Analogs for Research Purposes

The rational design of this compound analogs would be guided by the goal of improving upon the therapeutic index of irinotecan. This could involve enhancing its conversion to the active SN-38 form, increasing the potency of the SN-38 analog, or altering its metabolic profile to reduce toxicity.

The synthesis of such analogs would likely follow established methodologies for camptothecin derivatives. A common synthetic route involves the construction of the pentacyclic core, followed by the introduction of the desired substituents. For a 4-methyl analog, this could involve starting with a correspondingly substituted quinoline precursor. The synthesis of irinotecan itself involves the conversion of 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38) by introducing the [1,4'-bipiperidine]-1'-carbonyl moiety at the 10-hydroxyl group. epharmacognosy.com A similar strategy would be employed for a 4-methylated version.

The development of research-focused analogs could also involve the attachment of fluorescent tags or other labels to the 4-methyl position to facilitate studies on cellular uptake, distribution, and target engagement.

Computational Approaches for SAR Analysis and Molecular Docking Studies

Computational modeling, particularly molecular docking, is a powerful tool for predicting the binding interactions of small molecules with their biological targets. umlub.pl In the case of this compound, docking studies could be performed using the crystal structure of the topoisomerase I-DNA-camptothecin ternary complex. researchgate.net

These studies would aim to:

Predict the binding orientation of this compound and its active metabolite, 4-Methyl-SN-38, within the active site.

Analyze the interactions, such as hydrogen bonds and van der Waals forces, between the analog and the amino acid residues of topoisomerase I and the DNA base pairs. researchgate.net

Estimate the binding affinity and compare it to that of irinotecan and SN-38.

The results of such in silico analyses can provide valuable insights into how the 4-methyl group influences target binding and can help prioritize the synthesis of analogs with the most promising predicted activity. For instance, docking might reveal favorable or unfavorable steric clashes introduced by the methyl group, guiding further structural modifications.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Irinotecan-7.51PIK3CA active site residues umlub.pl
SN-38Not specifiedTopoisomerase I-DNA complex nih.gov
This compound (Hypothetical)To be determinedTo be determined

Note: The binding affinity for Irinotecan is provided from a study with a different target (PIK3CA) and is illustrative of the data generated from docking studies.

Comparative Pharmacological Evaluation of this compound and Other Camptothecin Derivatives in Preclinical Settings

A crucial step in the development of any new analog is its preclinical evaluation. This would involve a head-to-head comparison of this compound with irinotecan, SN-38, and other relevant camptothecin derivatives like topotecan.

In vitro studies would assess the cytotoxicity of the new compound against a panel of human cancer cell lines. Key parameters to be determined would be the IC50 values (the concentration of drug that inhibits cell growth by 50%).

Cell LineIrinotecan IC50 (µM)SN-38 IC50 (µM)This compound IC50 (µM)
HT-29 (Colon)>100.004-0.016To be determined
MIA PaCa-2 (Pancreatic)3.95 ± 0.16Not specifiedTo be determined
MCF-7 (Breast)0.68 ± 0.04Not specifiedTo be determined

Data for Irinotecan IC50 values are from various sources and may vary based on experimental conditions. nih.govresearchgate.net

In vivo studies in animal models, typically xenograft models where human tumors are implanted in immunocompromised mice, would be conducted to evaluate the antitumor efficacy of this compound. These studies would also provide initial information on the pharmacokinetic and toxicological profile of the new analog.

Stereochemical Considerations in Structure-Activity Relationship Studies

Stereochemistry plays a critical role in the biological activity of camptothecin and its derivatives. The natural (S)-configuration at the C-20 position of the lactone E-ring is essential for its ability to inhibit topoisomerase I. nih.gov The hydroxyl group at this position forms a crucial hydrogen bond that stabilizes the drug-enzyme-DNA ternary complex. The (R)-enantiomer is significantly less active.

Preclinical Efficacy and Mechanistic Studies in in Vitro and in Vivo Models

Biomarker Identification and Validation in Preclinical ResearchThere is no available research on the identification or validation of biomarkers to predict the response to 4-Methyl Irinotecan (B1672180).

Compound List

Advanced Analytical and Bioanalytical Methodologies for 4 Methyl Irinotecan Research

Quantitative Analysis in Biological Matrices

The quantitative analysis of irinotecan (B1672180) and its metabolites in biological matrices such as plasma, tissues from animal models, and cell lysates is crucial for pharmacokinetic and pharmacodynamic studies. These analyses help in understanding the absorption, distribution, metabolism, and excretion of the drug.

Plasma and Tissue Homogenates: A common approach for sample preparation from plasma and tissue homogenates involves protein precipitation, often using a mixture of acetonitrile (B52724) and methanol, followed by acidification. researchgate.netnih.gov This procedure effectively removes larger protein molecules that can interfere with the analysis. For dried blood spots (DBS), a minimally invasive technique, specific extraction protocols are employed to ensure accurate quantification. researchgate.net

Cell Lysates: For in vitro studies, cell lysates are prepared to measure intracellular drug concentrations. This typically involves lysing the cells with a suitable buffer, such as radioimmunoprecipitation assay (RIPA) buffer, to release the cellular contents. mdpi.com The resulting lysate can then be processed to quantify the drug and its metabolites.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

HPLC and LC-MS are the cornerstone techniques for the separation and quantification of irinotecan and its derivatives in biological samples.

HPLC with Fluorescence Detection (HPLC-FL): HPLC coupled with a fluorescence detector is a sensitive and widely used method for quantifying irinotecan and SN-38. researchgate.netnih.govakjournals.com The inherent fluorescence of these compounds allows for their detection at low concentrations. researchgate.net The method's linearity has been established over a range of concentrations, making it suitable for pharmacokinetic studies in various biological matrices. researchgate.netnih.gov

Key Parameters for a Typical HPLC-FL Method for Irinotecan and SN-38:

Parameter Details
Column Zorbax SB C18 (150 x 2.1 mm ID, 5µm) with a C18 guard column. researchgate.net
Mobile Phase A gradient of acetonitrile and triethylamine (B128534) acetate. aacrjournals.org
Detection Fluorescence with excitation at 370 nm and emission at 510 nm. aacrjournals.org
Internal Standard Camptothecin (B557342) is often used as an internal standard. researchgate.netnih.gov

| Linearity Range | Irinotecan: 7.5 to 1500 ng/mL; SN-38: 5 to 1000 ng/mL. researchgate.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-FL, making it the gold standard for bioanalytical studies. plos.orgmdpi.complos.org This technique is capable of simultaneously quantifying irinotecan and its major metabolites, including SN-38, SN-38 glucuronide (SN-38G), and 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin (APC). plos.orgnih.gov The use of electrospray ionization (ESI) in positive ion mode and selected reaction monitoring (SRM) ensures high specificity and accuracy. plos.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been utilized for metabolomics studies to investigate metabolic alterations induced by irinotecan treatment in various tissues. frontiersin.org This approach helps in identifying biomarkers associated with drug response and toxicity. frontiersin.org

Spectroscopic Techniques for Structural and Interaction Studies

Spectroscopic methods are invaluable for elucidating the structure of 4-Methyl Irinotecan and studying its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of irinotecan and its derivatives. chemicalbook.comresearchgate.netresearchgate.net NMR studies can also provide insights into the aggregation properties and chemical equilibria of the drug in solution. researchgate.netresearchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to monitor the absorbance characteristics of irinotecan and its conjugates. nih.govgoogle.com It can be employed to detect changes in the electronic structure upon modification or interaction with other molecules. The UV-Vis spectrum of irinotecan typically shows characteristic absorption bands. google.com

Fluorescence Spectroscopy: The intrinsic fluorescence of the irinotecan molecule is a powerful tool for various studies. researchgate.netnih.gov Fluorescence spectroscopy can be used to monitor cellular uptake and for quantitative analysis in biological fluids. researchgate.netnih.gov Changes in the fluorescence emission spectrum can indicate the formation of conjugates or interactions with biological targets. nih.gov

Cell-Based Assays and High-Throughput Screening Methodologies for Biological Activity

Cell-based assays are fundamental for evaluating the cytotoxic and biological activity of this compound.

Cytotoxicity Assays:

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic effects of compounds like irinotecan. iiarjournals.orgrsc.orgspringermedizin.dedovepress.com

DIMSCAN: This is a fluorescence-based cell viability assay used to measure the cytotoxicity of drugs in neuroblastoma cell lines. nih.gov

Crystal Violet Assay: This is another method used to determine in vitro drug resistance and cytotoxicity. springermedizin.de

Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies after drug treatment and is used to determine long-term cell survival and in vitro sensitivity. iiarjournals.org

Cell Cycle Analysis: Flow cytometry is used to analyze the effect of irinotecan on the cell cycle, determining at which phase the drug arrests cell proliferation. iiarjournals.org

High-Throughput Screening (HTS): While not explicitly detailed for this compound in the provided results, the established cell-based assays are readily adaptable for HTS campaigns to screen for novel analogs with improved activity or to identify synergistic drug combinations.

Imaging Techniques in Preclinical Pharmacodynamics and Pharmacokinetics Research

In vivo imaging techniques are crucial for non-invasively monitoring drug distribution and its effects in preclinical animal models.

Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images and can be used to monitor tumor response to therapy. nih.gov Dynamic contrast-enhanced MRI (DCE-MRI) is particularly valuable for assessing changes in tumor vasculature. nih.gov

Positron Emission Tomography (PET): PET imaging allows for the quantitative, real-time visualization of the biodistribution of radiolabeled drugs. oup.com By labeling irinotecan or its analogs with a positron-emitting isotope, its uptake and accumulation in tumors and other tissues can be tracked, providing valuable pharmacokinetic data. oup.com

Fluorescence and Bioluminescence Imaging: These optical imaging techniques are cost-effective and suitable for monitoring tumor growth and response to therapy in small animal models. nih.govliverpool.ac.uk They can be used to assess drug efficacy and analyze metastatic spread. nih.gov

Mass Spectrometry Imaging (MSI): Matrix-assisted laser desorption/ionization (MALDI)-MSI is an advanced technique that allows for the visualization of the spatial distribution of drugs and their metabolites within tissue sections and even in 3D cell culture models like spheroids. nih.gov This provides detailed information on drug penetration and localization within the tumor microenvironment. nih.gov

Emerging Research Avenues and Future Perspectives for 4 Methyl Irinotecan

Exploration of Novel Therapeutic Targets or Mechanisms Beyond Topoisomerase I Inhibition in Research Models

The primary mechanism of action for Irinotecan (B1672180) and its active metabolite, SN-38, is the inhibition of topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication. amazonaws.com This inhibition leads to the stabilization of the topoisomerase I-DNA complex, resulting in DNA strand breaks and subsequent cell death. amazonaws.comscielo.br While it is presumed that 4-Methyl Irinotecan shares this primary mechanism, its structural modification warrants investigation into potential alternative or additional mechanisms of action.

Future research should explore whether this compound or its unique metabolites interact with other cellular targets. For instance, studies could investigate its effects on other topoisomerase enzymes, such as topoisomerase II, or its potential to induce cellular stress responses independent of direct DNA damage. The tumor microenvironment (TME) presents another avenue of exploration. The TME is known to be immunosuppressive and can hinder the efficacy of cancer therapies. mdpi.com Research models could be used to determine if this compound can modulate the TME, for example, by affecting immune cell infiltration or the expression of immune checkpoint molecules. mdpi.com Furthermore, investigating its impact on pathways that contribute to chemoresistance, such as the PI3K/AKT pathway, could reveal novel therapeutic strategies. mdpi.com

Development of Advanced Drug Delivery Systems for Research Applications (e.g., nanoparticles, liposomes for in vitro or animal studies)

A significant challenge with many chemotherapeutic agents, including Irinotecan, is achieving optimal drug concentration at the tumor site while minimizing systemic toxicity. nih.gov Advanced drug delivery systems, such as nanoparticles and liposomes, offer a promising solution to this challenge. nih.govmdpi.commdpi.com For Irinotecan, liposomal formulations like nal-IRI have been shown to alter the pharmacokinetic profile, leading to prolonged circulation time and enhanced tumor deposition. nih.govfda.govnih.gov

The development of similar advanced drug delivery systems for this compound could be a critical research focus. Encapsulating this compound in nanoparticles or liposomes could potentially:

Improve solubility and stability: Protecting the compound from premature degradation and inactivation in the bloodstream. researchgate.net

Enhance tumor targeting: Utilizing the enhanced permeability and retention (EPR) effect for passive accumulation in tumor tissues. rsc.org

Enable controlled release: Designing stimuli-responsive systems that release the drug in response to the specific conditions of the tumor microenvironment (e.g., pH, enzymes). nih.gov

Preclinical studies using various nanoparticle formulations, such as polymeric micelles or mesoporous silica (B1680970) nanoparticles, could be conducted in cell culture and animal models to evaluate their efficacy and biodistribution. researchgate.netnih.gov

Table 1: Potential Advanced Drug Delivery Systems for this compound Research

Delivery SystemPotential Advantages for this compoundResearch Focus
Liposomes Improved pharmacokinetics, reduced toxicity, enhanced tumor accumulation. nih.govnih.govFormulation development, in vivo efficacy in xenograft models, comparison with free drug. nih.govresearchgate.net
Polymeric Micelles Solubilization of hydrophobic drugs, small particle size for tumor penetration. researchgate.netCharacterization of micelle properties, drug release kinetics, in vitro cytotoxicity studies. researchgate.net
Mesoporous Silica Nanoparticles High drug loading capacity, stimuli-responsive release. nih.govnih.govSynthesis and functionalization, evaluation of biocompatibility, targeted delivery to specific organelles. nih.govnih.gov

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics) in Preclinical Research

Omics technologies provide a comprehensive approach to understanding the complex biological responses to a drug. researchgate.netnih.gov The integration of genomics, proteomics, and metabolomics in the preclinical evaluation of this compound can offer profound insights into its mechanism of action, identify biomarkers of response, and elucidate resistance mechanisms. researchgate.netnih.gov

Genomics: Can be used to identify genetic variations that influence the metabolism and efficacy of this compound. For example, studies on Irinotecan have highlighted the role of UGT1A1 gene variants in its metabolism and associated toxicities. sag.org.ar Similar genomic analyses for this compound could personalize its future application.

Proteomics: Can identify changes in protein expression and signaling pathways upon treatment with this compound. This could confirm the engagement of the topoisomerase I target and reveal off-target effects or downstream signaling cascades that contribute to its cytotoxic activity. diva-portal.org

Metabolomics: Can provide a real-time snapshot of the metabolic perturbations induced by this compound. researchgate.net By analyzing changes in cellular metabolites, researchers can understand how the drug affects key metabolic pathways, such as energy metabolism and nucleotide synthesis, which are often dysregulated in cancer cells. researchgate.netresearchgate.net

An integrated "multi-omics" approach in preclinical models would be particularly powerful, allowing for the correlation of genomic features with proteomic and metabolomic changes to build a comprehensive picture of the drug's activity. researchgate.netrsc.org

Addressing Challenges in Preclinical Translation and Model Limitations

The translation of promising preclinical findings into clinical success is a major hurdle in oncology drug development, with a high failure rate for new anticancer agents. rsc.orgmdpi.com For a novel compound like this compound, it is crucial to proactively address the challenges of preclinical translation and the inherent limitations of research models.

One of the primary challenges is the heterogeneity of cancer. rsc.org Preclinical models, such as cancer cell lines and patient-derived xenografts (PDXs), must be carefully selected to represent the diverse molecular subtypes of the targeted cancer. While PDX models are considered more representative of patient tumors, they are also more complex and costly to establish and maintain. iiarjournals.org

Furthermore, animal models may not fully recapitulate human physiology and drug metabolism. mdpi.com This can lead to discrepancies in efficacy and toxicity between preclinical and clinical studies. To mitigate this, future research on this compound should utilize a variety of well-characterized preclinical models and incorporate advanced techniques like pharmacokinetic/pharmacodynamic (PK/PD) modeling to better predict human responses. cancernetwork.com

Potential as a Research Tool for Understanding Topoisomerase I Biology and DNA Damage Response

Beyond its therapeutic potential, this compound can serve as a valuable research tool to deepen our understanding of fundamental cellular processes. As a derivative of Irinotecan, it acts as a probe for topoisomerase I function. patsnap.comscielo.br By comparing the effects of this compound with those of Irinotecan and SN-38, researchers can investigate the subtle aspects of the topoisomerase I catalytic cycle and its interaction with DNA. nih.gov

Moreover, since topoisomerase I inhibitors induce DNA damage, this compound can be used to study the DNA Damage Response (DDR). nih.govnih.govmdpi.commdpi.com The cellular response to the specific type of DNA lesions created by this compound can be analyzed to uncover new components of DDR pathways or to understand how these pathways are dysregulated in cancer. mdpi.comfrontiersin.org This knowledge could lead to the identification of new therapeutic targets for combination therapies, potentially by identifying synthetic lethal interactions with DDR inhibitors. nih.gov

Q & A

Basic: What in vitro experimental designs are recommended to evaluate the cytotoxic activity of 4-Methyl Irinotecan in colorectal cancer models?

Methodological Answer:
To assess cytotoxicity, use clonal populations of colorectal cancer cell lines (e.g., HCT116, LoVo, HT-29) to ensure genetic uniformity . Expose cells to a concentration gradient of this compound (e.g., 0–80 µg/mL for 24–72 hours) and calculate IC50 values via dose-response curves. Include controls for baseline apoptosis and validate results across multiple cell lines to account for heterogeneity . For mechanistic insights, combine with Topoisomerase I activity assays to confirm DNA damage via comet assays or γH2AX staining .

Basic: How should dosing schedules for this compound be optimized in preclinical studies to mimic clinical pharmacokinetics?

Methodological Answer:
Adopt a pharmacokinetic (PK)-guided approach using non-linear mixed-effects modeling (e.g., NONMEM) to simulate human exposure. Design dosing regimens based on parameters like AUC, clearance, and half-life derived from phase I data. For example, weekly or biweekly administration in murine xenografts can mirror clinical schedules while avoiding toxicity thresholds . Monitor plasma levels of active metabolites (e.g., SN-38) via LC-MS to ensure therapeutic exposure .

Advanced: What methodologies analyze homologous recombination repair (HRR) involvement in this compound resistance?

Methodological Answer:
Induce HRR deficiencies (e.g., BRCA1/2 knockdown) in isogenic cell lines and expose them to escalating this compound doses. Use whole-exome sequencing to identify mutations at Top1-dependent DNA break sites, which reduce double-strand breaks and confer resistance . Validate findings with functional assays (e.g., RAD51 foci formation) to quantify HRR activity. Cross-reference with clinical datasets linking HRR gene expression to treatment outcomes .

Advanced: How can Bayesian statistical frameworks improve phase II trial designs for this compound combinations?

Methodological Answer:
Apply Bayesian probability models to compare response rates between experimental and control arms. For example, calculate posterior probabilities that the response rate with this compound + Bevacizumab exceeds the control by ≥15%. Use risk ratios (RR) to quantify effect sizes (e.g., RR >1.4 indicates a 40% improvement) and adjust sample sizes adaptively based on interim analyses . Incorporate historical data from Irinotecan trials to inform prior distributions .

Basic: What protocols assess this compound metabolite formation (e.g., SN-38) in preclinical models?

Methodological Answer:
Quantify SN-38 and its glucuronide metabolites using HPLC or LC-MS in plasma/tissue samples. Correlate metabolite levels with UGT1A1 enzyme activity via genotyping (e.g., UGT1A128 polymorphism) to predict detoxification efficiency . In vitro, use liver microsomes or recombinant UGT isoforms to map metabolic pathways. Include inhibitors like cyclosporine to assess P-glycoprotein-mediated efflux .

Advanced: How do UGT1A1 polymorphisms influence this compound toxicity, and what methods study this?

Methodological Answer:
Genotype patients for UGT1A1 variants (e.g., UGT1A128) using PCR-based assays. Perform PK/PD modeling to link genotype to SN-38 glucuronidation rates and toxicity (e.g., diarrhea, neutropenia). In clinical cohorts, use multivariable regression to adjust for covariates like bilirubin levels, which modulate irinotecan clearance . Preclinical models with humanized UGT1A1 mice can validate mechanistic links .

Basic: What combinatorial strategies enhance this compound efficacy in chemoresistant models?

Methodological Answer:
Test synergism with anti-angiogenic agents (e.g., Bevacizumab) or EGFR inhibitors (e.g., Cetuximab) in orthotopic xenografts. Use Chou-Talalay combination indices to quantify synergy and prioritize regimens with CI <1.0. Validate via RNA-seq to identify pathways upregulated in resistance (e.g., VEGF, EGFR) . For translational relevance, align doses with clinically approved combinations .

Advanced: What in silico models predict this compound’s binding to Topoisomerase I-DNA complexes?

Methodological Answer:
Use molecular docking (e.g., AutoDock Vina) to simulate interactions between this compound and the Top1-DNA cleavage complex. Prioritize binding poses with high affinity for the camptothecin core region. Validate predictions via mutagenesis (e.g., Top1 catalytic residue substitutions) and in vitro DNA relaxation assays . Cross-reference with cryo-EM structures of Irinotecan-Top1 complexes .

Basic: How to evaluate off-target toxicity of this compound in non-cancerous tissues?

Methodological Answer:
In murine models, conduct histopathological analyses of liver, intestine, and bone marrow post-treatment. Measure biomarkers like ALT/AST (hepatotoxicity), fecal lactoferrin (gut damage), and neutrophil counts (myelosuppression). Compare toxicity profiles to parent compound Irinotecan to assess structural modification impacts .

Advanced: What guidelines integrate this compound into adaptive trials for refractory cancers?

Methodological Answer:
Follow RECIST 1.1 criteria for response evaluation, with modifications for biomarker-driven endpoints (e.g., ctDNA reduction). Use adaptive randomization to allocate patients to this compound arms based on interim progression-free survival (PFS) data. For Bayesian designs, update prior probabilities of success every 8–12 weeks using real-world evidence from Irinotecan trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.